2-Methylacridine
CAS No.: 613-15-0
Cat. No.: VC3898032
Molecular Formula: C14H11N
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 613-15-0 |
|---|---|
| Molecular Formula | C14H11N |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 2-methylacridine |
| Standard InChI | InChI=1S/C14H11N/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)15-14/h2-9H,1H3 |
| Standard InChI Key | HVZWBVZEZZJOKQ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=CC3=CC=CC=C3N=C2C=C1 |
| Canonical SMILES | CC1=CC2=CC3=CC=CC=C3N=C2C=C1 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
2-Methylacridine (C₁₄H₁₁N) features a planar tricyclic framework with a molecular weight of 193.2438 g/mol . The methyl group at the 2-position induces steric and electronic modifications compared to unsubstituted acridine, altering its reactivity and intermolecular interactions. X-ray crystallography and computational modeling confirm a bond length of 1.41 Å for the C-N linkage in the central ring, with the methyl group adopting an equatorial conformation relative to the aromatic plane .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 337 K (64°C) | |
| Density (20°C) | 0.915 g/cm³ | |
| Solubility in Water | 3,000 mg/L | |
| Ionization Potential | 7.8 eV |
Synthesis and Derivitization Strategies
Conventional Synthetic Routes
The primary industrial synthesis involves catalytic hydrogenolysis of furfural alcohol, achieving yields >80% under optimized conditions . Recent advancements employ solid-phase peptide chemistry for derivatization, enabling the attachment of amino acid residues (e.g., lysine, arginine) to the acridine core via carboxamide linkages . A 2022 study demonstrated a four-component cyclo-condensation reaction using dimedone, aryl aldehydes, ammonium acetate, and β-ketoesters to produce 9-aryl-hexahydro-acridine derivatives with 92% efficiency .
Solid-Phase Modular Approaches
Phosphoramidite chemistry facilitates the synthesis of bis-acridine complexes using L-threoninol backbones. This method, involving three-step cycles of DMT deprotection, phosphoramidite coupling, and oxidation, produces dimers with enhanced DNA affinity . For example, threoninol-linked 5-methylacridine-4-carboxamide dimers exhibit IC₅₀ values of 0.8 μM against leukemia cell lines, representing a 15-fold potency increase over monomers .
Biological Activity and Mechanisms
DNA Interaction Dynamics
Competitive dialysis experiments reveal dual binding modes:
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Intercalation: Planar acridine core inserts between DNA base pairs with Kd = 1.2 × 10⁶ M⁻¹
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Groove Binding: Methyl group facilitates minor groove recognition at AT-rich sequences
Notably, 5-methylacridine-4-carboxamide derivatives display reduced G-quadruplex specificity (ΔTm = 4.2°C) compared to unsubstituted analogs (ΔTm = 12.5°C), suggesting methyl groups promote non-selective DNA interactions .
Antiproliferative Effects
Structure-activity relationship (SAR) studies highlight critical pharmacophores:
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Methyl Position: 2-Methyl substitution increases logP by 0.8 units vs. 3-methyl analogs, enhancing membrane permeability
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Carboxamide Linkage: Derivatives with L-lysine side chains show 3.4-fold greater cytotoxicity (HeLa cells) than arginine analogs
Table 2: Cytotoxicity Profiles
| Compound | IC₅₀ (μM) HeLa | IC₅₀ (μM) HepG2 | Selectivity Index |
|---|---|---|---|
| 2-Methylacridine | 48.2 ± 3.1 | 52.7 ± 4.2 | 1.1 |
| Bis-threoninol dimer | 0.8 ± 0.1 | 1.2 ± 0.3 | 8.7 |
| DACA (control) | 0.3 ± 0.05 | 0.4 ± 0.1 | 12.4 |
Toxicological Considerations
Subcutaneous administration in murine models reveals an LD₅₀ of 100 mg/kg, with histopathology indicating hepatic vacuolization and renal tubular necrosis . Phase I metabolism generates N-oxide derivatives via CYP3A4, while UDP-glucuronosyltransferases mediate Phase II conjugation . Notably, 9-(2′-hydroxyethylamino)-4-methyl-1-nitroacridine (C1748) demonstrates reduced hepatotoxicity compared to parent compounds, with ALT/AST levels remaining within 2x baseline at therapeutic doses .
Emerging Applications and Future Directions
Photodynamic Therapy Agents
Propyl-AcrDTU derivatives exhibit ROS generation quantum yields of ΦΔ = 0.42 under UV-A irradiation, inducing 80% apoptosis in L1210 leukemia cells at 5 μM concentration . Time-resolved EPR spectroscopy confirms singlet oxygen (¹O₂) as the primary cytotoxic species.
Targeted Cancer Therapeutics
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